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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

Get Quote

Introduction: The Molecular Identity of 2-
Methoxybenzamide
2-Methoxybenzamide, also known as o-anisamide, is an organic compound featuring a

primary amide and a methoxy group attached to a benzene ring in an ortho arrangement. Its

chemical structure (C₈H₉NO₂) provides a rich matrix for infrared (IR) spectroscopic analysis,

presenting distinct vibrational modes that act as a molecular fingerprint.[1][2] This compound

and its derivatives are of significant interest in medicinal chemistry and drug development.[2]

This guide offers a comprehensive analysis of the characteristic infrared absorption peaks of 2-
Methoxybenzamide. Designed for researchers, scientists, and drug development

professionals, it provides the theoretical basis for spectral interpretation, a detailed breakdown

of peak assignments, and validated experimental protocols for acquiring high-fidelity spectra.

The objective is to empower the user to confidently identify 2-Methoxybenzamide and assess

its purity through a meticulous examination of its vibrational spectrum.

Theoretical Framework: Vibrational Modes in Action
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Infrared spectroscopy probes the vibrational transitions within a molecule.[3] When the

frequency of infrared radiation matches the natural vibrational frequency of a specific bond or

functional group, the radiation is absorbed, resulting in a peak in the IR spectrum. The position

of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all characteristic of the bond's

environment.

The key to interpreting the spectrum of 2-Methoxybenzamide lies in deconstructing the

molecule into its constituent functional groups and understanding their expected vibrational

behavior:

Primary Amide (-CONH₂): This group is defined by N-H and C=O bonds, which are subject to

strong hydrogen bonding in the solid state. This results in characteristic stretching and

bending vibrations, notably the Amide I and Amide II bands.

Aryl Ether (Ar-O-CH₃): The C-O-C linkage of the methoxy group attached to the benzene ring

gives rise to strong, diagnostic stretching vibrations.

Ortho-Disubstituted Benzene Ring: The aromatic ring has its own set of C-H and C=C

stretching vibrations. Crucially, the out-of-plane bending of the four adjacent ring hydrogens

provides a clear indication of the ortho-substitution pattern.[4]

In-Depth Analysis of Characteristic IR Absorption
Peaks
The infrared spectrum of 2-Methoxybenzamide is best analyzed by dividing it into three

principal regions. All wavenumbers provided are typical for solid-state measurements (ATR or

KBr pellet), where intermolecular hydrogen bonding significantly influences peak positions.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

N-H Asymmetric & Symmetric Stretching (approx. 3350 and 3180 cm⁻¹): As a primary amide,

2-Methoxybenzamide exhibits two distinct N-H stretching bands. The higher frequency,

moderately intense peak corresponds to the asymmetric stretch, while the lower frequency,

often broader peak is the symmetric stretch. In solid samples, hydrogen bonding lowers

these frequencies and broadens the peaks compared to their positions in dilute solutions.
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Aromatic C-H Stretching (approx. 3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks

appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H bonds of the benzene

ring.[5]

Aliphatic C-H Stretching (approx. 2990 - 2830 cm⁻¹): The methyl group of the methoxy

moiety gives rise to sharp peaks just below 3000 cm⁻¹. A key diagnostic feature for a

methoxy group is often a sharp, medium intensity symmetric C-H stretching peak observed

around 2830 cm⁻¹.[6]

The Double-Bond and Amide Bend Region (1700 - 1500
cm⁻¹)
This region contains some of the most intense and informative peaks in the spectrum.

C=O Stretching (Amide I Band, approx. 1650 cm⁻¹): This is typically the strongest absorption

in the entire spectrum. The resonance between the carbonyl double bond and the nitrogen

lone pair lowers its frequency compared to a standard ketone. Its position near 1650 cm⁻¹ is

highly characteristic of a solid-state primary amide.

N-H Bending (Amide II Band, approx. 1620 cm⁻¹): This strong band, resulting from a mix of

N-H in-plane bending and C-N stretching, appears at a slightly lower frequency than the

Amide I band.[7] In some spectra, it may appear as a distinct shoulder on the more intense

Amide I peak.

Aromatic C=C Stretching (approx. 1600 - 1450 cm⁻¹): The benzene ring produces a series of

sharp, medium-to-strong intensity bands in this region. Peaks are commonly observed near

1600, 1580, and 1480 cm⁻¹, corresponding to the stretching of the carbon-carbon bonds

within the aromatic ring.[5]

The Fingerprint Region (< 1500 cm⁻¹)
This complex region contains a wealth of structural information from various stretching and

bending vibrations.

Asymmetric C-O-C Stretching (Aryl Ether, approx. 1250 cm⁻¹): A very strong and sharp

absorption band around 1250 cm⁻¹ is a hallmark of an aryl alkyl ether and is assigned to the
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asymmetric stretching of the Ar-O-CH₃ bond.[8] This is one of the most reliable diagnostic

peaks for the methoxy group's presence.

Symmetric C-O-C Stretching (Aryl Ether, approx. 1040 cm⁻¹): A second, medium-to-strong

intensity peak associated with the symmetric stretch of the aryl ether linkage is expected

around 1040 cm⁻¹.[8]

Aromatic C-H Out-of-Plane (OOP) Bending (approx. 750 cm⁻¹): The substitution pattern on

the benzene ring is confirmed in this region. For an ortho-disubstituted ring, a single, strong

C-H "wagging" band is expected between 770 and 735 cm⁻¹.[4] The absence of a strong

ring-bending peak near 690 cm⁻¹ further supports the ortho-substitution assignment over a

monosubstituted pattern.[4]

C-N Stretching (approx. 1400 cm⁻¹): A medium intensity band corresponding to the

stretching of the amide C-N bond is typically found near 1400 cm⁻¹.

Data and Visualization Summary
Table of Characteristic IR Peaks
The following table summarizes the principal vibrational modes and their expected absorption

ranges for solid-state 2-Methoxybenzamide.
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Expected Intensity

~ 3350
N-H Asymmetric

Stretch
Primary Amide Medium

~ 3180
N-H Symmetric

Stretch
Primary Amide Medium, Broad

3100 - 3000 C-H Stretch Aromatic Weak to Medium

2990 - 2830 C-H Stretch Methoxy (-CH₃) Medium

~ 1650 C=O Stretch (Amide I) Primary Amide Very Strong

~ 1620 N-H Bend (Amide II) Primary Amide Strong

1600 - 1450 C=C Ring Stretch Aromatic Medium to Strong

~ 1400 C-N Stretch Primary Amide Medium

~ 1250
Asymmetric C-O-C

Stretch
Aryl Ether Very Strong

~ 1040
Symmetric C-O-C

Stretch
Aryl Ether Medium to Strong

770 - 735
C-H Out-of-Plane

Bend
Aromatic (Ortho) Strong

Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 2-Methoxybenzamide and

highlights the key bonds associated with its most characteristic infrared absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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